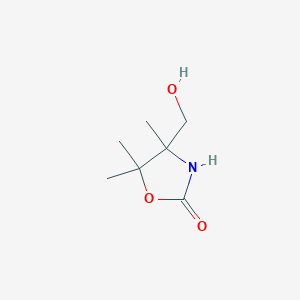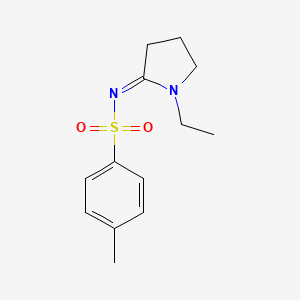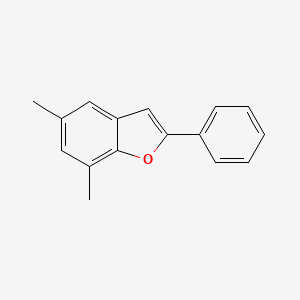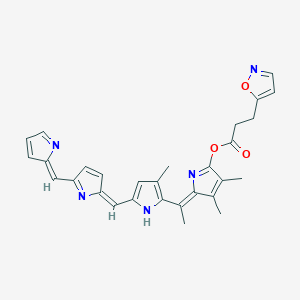
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a quinolinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Quinolinedione Formation: The formation of the quinolinedione core involves cyclization reactions, which can be facilitated by various catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Similar in structure but lacks the nitrophenyl group.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups instead of methoxy and nitrophenyl groups.
6-Methoxy-2-(4-nitrophenyl)-5,8-quinolinedione: Similar structure but with a different position of the nitrophenyl group.
Uniqueness
6-Methoxy-2-(2-nitrophenyl)-5,8-quinolinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61472-34-2 |
|---|---|
Molekularformel |
C16H10N2O5 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H10N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3 |
InChI-Schlüssel |
SAXJAYAYBOBLLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)

![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
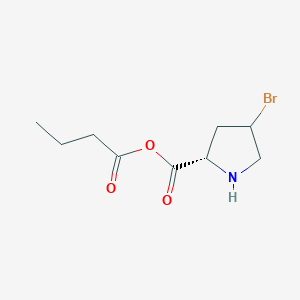
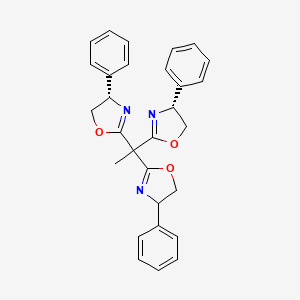
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)

![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
